molecular formula C18H14F3NOS B2671769 Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether CAS No. 338750-06-4

Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether

Cat. No.: B2671769
CAS No.: 338750-06-4
M. Wt: 349.37
InChI Key: HAAOEIGNYAAYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development of Quinoline-Sulfanyl Derivatives

The synthesis of quinoline derivatives dates to 1834 with Runge’s isolation of quinoline from coal tar. However, the incorporation of sulfanyl groups into this scaffold emerged much later, paralleling the rise of organosulfur chemistry in the mid-20th century. Early methods for functionalizing quinolines, such as the Skraup (1880) and Doebner–Von Miller (1881) reactions, focused on annulation rather than post-cyclization modifications. The introduction of sulfur-containing substituents became feasible with advances in cross-coupling reactions, particularly Suzuki and Buchwald–Hartwig protocols, which enabled precise C–S bond formation at specific quinoline positions.

A pivotal milestone was the development of N-alkylation and acid–amine cross-coupling techniques, which allowed the attachment of sulfanylphenyl ethers to the quinoline core without disrupting its aromaticity. For instance, the synthesis of methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether (CAS 338750-06-4) involves a five-step sequence:

  • Suzuki coupling to introduce the trifluoromethyl group
  • Sulfur nucleophilic substitution at the 2-position
  • Etherification with methyl 4-mercaptophenol
  • Purification via column chromatography
  • Structural validation using ¹H/¹³C NMR and HRMS .

This methodology contrasts with earlier approaches that relied on harsh conditions (e.g., concentrated H₂SO₄ in the Skraup reaction), which often degraded sensitive sulfanyl groups.

Positioning within Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound occupies a niche as a multifunctional scaffold with dual electronic modulation:

  • The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.8) and metabolic stability by resisting oxidative demethylation.
  • The sulfanylphenyl ether moiety improves solubility (predicted aqueous solubility: 0.12 mg/mL) and enables π–π stacking interactions with aromatic residues in target proteins.

Recent studies highlight its utility in:

  • Kinase inhibition : The compound’s planar quinoline core mimics ATP’s adenine moiety, allowing competitive binding to kinase active sites.
  • Antimicrobial activity : Sulfanyl derivatives disrupt microbial folate biosynthesis by inhibiting dihydropteroate synthase (DHPS).

Table 1: Key Physicochemical Properties of this compound

Property Value Method/Source
Molecular Formula C₁₈H₁₄F₃NOS HRMS
Molecular Weight 349.4 g/mol Calculated
LogP 3.82 Computational
Topological Polar SA 61.7 Ų ChemAxon Prediction

Significance of Trifluoromethyl-Containing Quinolines in Drug Discovery

The trifluoromethyl group’s electron-withdrawing nature (-I effect) and steric bulk confer three critical advantages:

  • Enhanced binding affinity : The CF₃ group forms strong van der Waals interactions with hydrophobic protein pockets, as demonstrated in docking studies where it occupies subpockets of cytochrome P450 enzymes.
  • Improved pharmacokinetics : Fluorine’s high electronegativity reduces basicity (pKa ~4.2 for the quinoline nitrogen), enhancing membrane permeability.
  • Metabolic resistance : The C–F bond’s strength (485 kJ/mol) impedes oxidative degradation by liver microsomes, prolonging half-life.

In this compound, the CF₃ group at the 4-position synergizes with the 8-methyl substituent to create a directional dipole moment (calculated μ = 5.2 D), which aligns with active-site electric fields in target enzymes.

Research Challenges and Opportunities

Challenges:
  • Synthetic complexity : The five-step synthesis has a moderate overall yield (23–37%), primarily due to side reactions during sulfur alkylation.
  • Regioselectivity issues : Competing C-2 vs. C-4 sulfanyl substitution requires careful control of reaction temperature and catalysts.
Opportunities:
  • Green chemistry approaches : Replacing traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) could improve atom economy.
  • Computational optimization : Density functional theory (DFT) models predict that replacing the methyl ether with a polyethylene glycol chain would enhance aqueous solubility (ΔG solvation = −28.6 kcal/mol).

Table 2: Comparison of Quinoline Functionalization Methods

Method Yield (%) Regioselectivity Scalability
Skraup Reaction 40–65 Low Moderate
Suzuki Coupling 70–85 High High
N-Alkylation 50–75 Moderate Low

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NOS/c1-11-4-3-5-14-15(18(19,20)21)10-16(22-17(11)14)24-13-8-6-12(23-2)7-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAOEIGNYAAYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.

    Ether Formation: The final step involves the etherification of the phenol group with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to investigate the role of quinoline derivatives in biological systems. Medicine: Industry: It can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoline ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules in terms of structural motifs, substituent effects, and biological activities.

Structural and Substituent Analysis

Table 1: Key Structural Features and Physical Properties
Compound Name (Reference) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activity
Target Compound Quinoline 8-methyl, 4-CF₃, sulfanyl-linked methyl phenyl ether Not provided Herbicidal activity (rape-specific)
{6-[(4-Chlorophenyl)sulfanyl]-...ether Pyrimidine 4-chlorophenyl, methyl ether 342.8 Lab use only; no explicit activity data
4-(tert-Butyl)phenyl...ether Quinazoline tert-butyl, 4-methylbenzyl sulfanyl 418.59 High molar mass; no reported bioactivity
Triazole derivatives Triazole Phenylsulfonyl, difluorophenyl, halogenated ketones ~400–450 (estimated) Synthetic focus; sulfonyl group inclusion
Phenyl trifluoromethyl sulfide Benzene Trifluoromethyl sulfide Not provided Structural simplicity; industrial uses
Key Observations:

Core Heterocycle Influence: The quinoline core in the target compound may offer superior π-π stacking interactions in biological systems compared to pyrimidine () or triazole () cores. Quinoline derivatives are historically associated with antimalarial and herbicidal activities due to their planar aromatic systems .

Substituent Effects :

  • The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects and lipophilicity, likely improving membrane permeability and metabolic stability compared to chlorophenyl () or tert-butyl () groups.
  • Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) linkages (target compound, ) are less polar than sulfonyl groups (), which may reduce solubility but increase bioavailability.
Table 2: Herbicidal Activity Data (Adapted from )
Compound Class Activity Against Rape Activity Against Barnyard Grass
Target compound derivatives Moderate (60–70% inhibition) Weak (<20% inhibition)
Triazole derivatives No data No data
Key Findings:
  • The target compound’s derivatives exhibit selective herbicidal activity against dicotyledonous plants (e.g., rape) but minimal effect on monocots (barnyard grass). This selectivity may arise from the trifluoromethyl group’s interaction with plant-specific enzymes or receptors .
  • By contrast, phenyl trifluoromethyl sulfide () and pyrimidine-based analogs () lack reported herbicidal data, suggesting the quinoline core and sulfanyl-phenyl ether combination is critical for activity.

Biological Activity

Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of a trifluoromethyl group and a sulfide linkage, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15F3NO2S\text{C}_{17}\text{H}_{15}\text{F}_3\text{N}\text{O}_2\text{S}

Structural Features

  • Quinoline Core : The compound features a quinoline backbone, which is known for its diverse biological activities.
  • Trifluoromethyl Group : This substituent enhances lipophilicity and influences interactions with biological targets.
  • Sulfide Linkage : The presence of sulfur may contribute to unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. This compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, making it a candidate for antimicrobial drug development .

Anticancer Potential

The compound's derivatives have demonstrated potential as anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. In particular, structural modifications have been linked to enhanced potency against various cancer cell lines .

The mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
  • Disruption of Cellular Processes : By interfering with signaling pathways, it can induce cell death in malignant cells.

Study 1: Inhibition of MMP-1

A study highlighted that a related compound exhibited 60 times higher inhibitory activity against MMP-1 compared to its analogue. The trifluoromethyl group was identified as critical for this enhanced activity due to favorable interactions with specific amino acid residues in the enzyme .

Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and enzyme inhibition .

Table 1: Comparison of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
MMP-1 InhibitionThis compound0.025
AntimicrobialVarious Bacterial Strains10-50
Anticancer (Cell Lines)A549 (Lung Cancer)5.0

Table 2: Structural Modifications and Potency

ModificationEffect on ActivityReference
Addition of TrifluoromethylIncreased potency
Sulfide vs. SulfoxideEnhanced cellular uptake
Quinoline Core VariantsVaried anticancer efficacy

Q & A

Q. What are the established synthetic routes for Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a quinoline-thiol derivative and a methyl-substituted phenyl ether. Key steps include:

  • Quinoline core preparation : Functionalization of the quinoline ring at the 2-position with a sulfanyl group via coupling with thiophenols under basic conditions (e.g., NaH in DMF or THF) .
  • Ether formation : Reaction of the sulfanyl-quinoline intermediate with methyl 4-bromophenyl ether under palladium catalysis or via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents .
  • Optimization : Yield is highly dependent on solvent choice (DMF > THF for polar intermediates), temperature (60–80°C for SNAr), and stoichiometric ratios (1.2–1.5 equivalents of thiophenol to avoid unreacted starting material) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the quinoline’s aromatic protons (δ 7.2–8.8 ppm) and trifluoromethyl group (δ -63 ppm in 19^{19}F NMR). Sulfanyl linkages show characteristic deshielding in adjacent protons .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~425) and detects impurities like unreacted intermediates .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methyl groups impact reactivity in downstream functionalization?

  • Trifluoromethyl group : Electron-withdrawing nature deactivates the quinoline ring, reducing electrophilicity at adjacent positions. This necessitates harsher conditions (e.g., elevated temperatures) for further substitutions .
  • Methyl group at quinoline 8-position : Introduces steric hindrance, limiting access to the sulfanyl moiety for nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthetic yields for analogous sulfanyl-quinoline derivatives?

Discrepancies often arise from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Use of molecular sieves or anhydrous conditions mitigates this .
  • Catalyst selection : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 may alter coupling efficiency by 10–15% in cross-coupling steps .
  • Byproduct analysis : Unreacted aryl triflate (observed via 19^{19}F NMR) can be recycled to improve overall efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Core modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, or OMe) at the phenyl ether to assess impact on target binding .
  • Sulfanyl replacement : Replace the sulfanyl group with ether or amine linkers to evaluate pharmacokinetic effects (e.g., metabolic stability) .
  • In vitro assays : Test inhibition of kinase or protease targets using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral centers : If present, asymmetric synthesis via chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) may be required.
  • Continuous flow reactors : Improve reproducibility in large-scale reactions by controlling residence time and temperature gradients .
  • Crystallization : Use solvent mixtures (e.g., ethanol/water) to isolate enantiopure forms, monitored by XRD .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Solvent effects : Chemical shifts vary between CDCl3_3 and DMSO-d6_6; reference spectra must match solvent conditions .
  • Dynamic processes : Rotamers or tautomers (e.g., thiol-thione equilibrium) can split peaks. Variable-temperature NMR clarifies such behavior .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking simulations (AutoDock Vina) : Model binding to protein active sites using the trifluoromethyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound stability.
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assay results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.